

Application Note: A Robust HPLC Method for the Analysis of C₂₀H₁₈BrN₃

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Compound of Interest

Compound Name: C₂₀H₁₈BrN₃

Cat. No.: B142555

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Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **C₂₀H₁₈BrN₃**, a novel aromatic nitrogen-containing compound. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development. The method utilizes a C18 column with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, and UV detection at 254 nm. All validation parameters were found to be within the acceptance criteria defined by the International Council for Harmonisation (ICH) guidelines.

Introduction

The compound **C₂₀H₁₈BrN₃** is an aromatic heterocyclic compound with potential applications in drug development. A reliable and validated analytical method is crucial for the accurate quantification of this compound in drug substance and drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.^{[1][2]} This application note describes the development and validation of a reversed-phase HPLC method for **C₂₀H₁₈BrN₃**, adhering to ICH guidelines to ensure the method is fit for its intended purpose.^{[3][4][5][6]}

Experimental

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
- Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.
- Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
- Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).
- Reference Standard: **C20H18BrN3** (purity > 99.5%).

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of **C20H18BrN3**:

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm
Run Time	15 minutes

Protocols

Standard and Sample Preparation Protocol

Standard Solution Preparation (100 µg/mL):

- Accurately weigh approximately 10 mg of **C20H18BrN3** reference standard.

- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

- Accurately weigh a sample powder equivalent to 10 mg of **C20H18BrN3**.
- Transfer the sample to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes.
- Allow the solution to cool to room temperature.
- Dilute to volume with the diluent and mix well.
- Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.^{[3][4][5]} The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, and a spiked sample (placebo spiked with **C20H18BrN3**). The chromatograms were examined for any interference at the retention time of the **C20H18BrN3** peak.

Linearity: Linearity was assessed by preparing a series of at least five concentrations of **C20H18BrN3** reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r^2) was determined.

Accuracy: Accuracy was determined by analyzing a placebo spiked with **C20H18BrN3** at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The

recovery was calculated for each level in triplicate.

Precision:

- Repeatability (Intra-day precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
- Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision. The %RSD was calculated for the combined results from both days.

Robustness: The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:

- Flow rate (± 0.1 mL/min)
- Column temperature (± 2 °C)
- Mobile phase composition ($\pm 2\%$ organic) The system suitability parameters (tailing factor, theoretical plates, and retention time) were monitored.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for **C₂₀H₁₈BrN₃** with a retention time of approximately 8.5 minutes. The validation results are summarized in the tables below.

Data Presentation

Table 1: Linearity Data for **C₂₀H₁₈BrN₃**

Concentration (µg/mL)	Mean Peak Area (n=3)
50	1254321
75	1881482
100	2508643
125	3135804
150	3762965
Correlation Coefficient (r ²)	0.9998

Table 2: Accuracy (Recovery) Data for **C20H18BrN3**

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL, mean ± SD, n=3)	% Recovery
80%	80	79.8 ± 0.5	99.75%
100%	100	100.2 ± 0.7	100.20%
120%	120	119.5 ± 0.9	99.58%

Table 3: Precision Data for **C20H18BrN3**

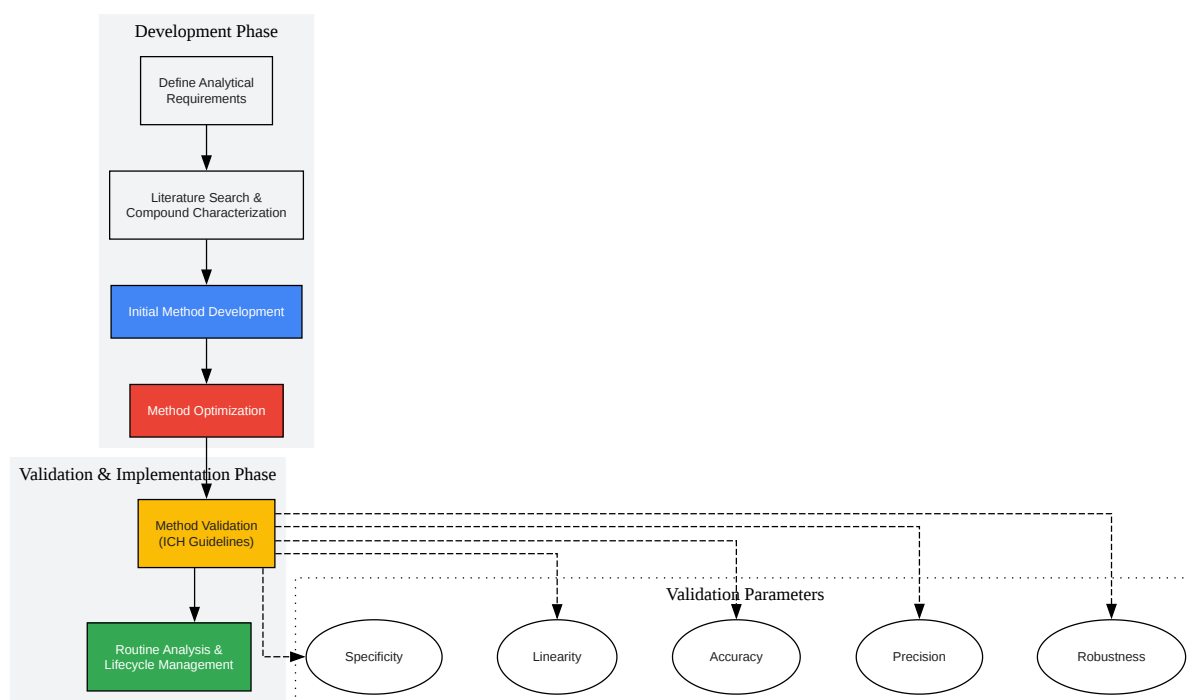
Precision Type	n	Mean Peak Area	%RSD
Repeatability	6	2510345	0.45%
Intermediate Precision	12	2509876	0.68%

Table 4: Robustness Data for **C20H18BrN3**

Parameter Variation	Tailing Factor	Theoretical Plates	Retention Time (min)
Nominal	1.1	>5000	8.5
Flow Rate: 0.9 mL/min	1.1	>5000	9.4
Flow Rate: 1.1 mL/min	1.1	>5000	7.7
Temperature: 28 °C	1.2	>5000	8.7
Temperature: 32 °C	1.1	>5000	8.3
Mobile Phase: +2% Acetonitrile	1.1	>5000	8.1
Mobile Phase: -2% Acetonitrile	1.2	>5000	8.9

Visualization

The logical workflow for the HPLC method development and validation is depicted in the following diagram.



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Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been developed and validated for the quantitative analysis of **C₂₀H₁₈BrN₃**. The method meets all the requirements for a reliable analytical procedure as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of **C₂₀H₁₈BrN₃**.

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